molecular formula C6H6BrNO B183259 4-Amino-3-bromophenol CAS No. 74440-80-5

4-Amino-3-bromophenol

Cat. No. B183259
CAS RN: 74440-80-5
M. Wt: 188.02 g/mol
InChI Key: JIRZAMLWKLMYLD-UHFFFAOYSA-N
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Description

4-Amino-3-bromophenol is an organic compound with the molecular formula C6H6BrNO. It has a molecular weight of 188.02 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 4-Amino-3-bromophenol consists of a benzene ring with a bromine atom, an amino group (-NH2), and a hydroxyl group (-OH) attached to it .


Physical And Chemical Properties Analysis

4-Amino-3-bromophenol is a solid substance . It has a molecular weight of 188.02 . The compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

  • Field : Biochemistry

    • Application : Inhibition of metabolic enzymes
    • Method : Bromophenol derivatives were synthesized via the O-Me demethylation of diaryl methanes with BBr3 . These compounds were then tested with some metabolic enzymes such as acetylcholinesterase (AChE), carbonic anhydrase I (CA I), and II (CA II) isoenzymes .
    • Results : The novel synthesized bromophenol compounds showed Ki values that ranged from 2.53 ± 0.25 to 25.67 ± 4.58 nM against hCA I, from 1.63 ± 0.11 to 15.05 ± 1.07 nM against hCA II, and from 6.54 ± 1.03 to 24.86 ± 5.30 nM against AChE . The studied compounds in this work exhibited effective hCA isoenzyme and AChE enzyme inhibition effects .
  • Field : Marine Biology

    • Application : PTP1B inhibitors
    • Method : Bromophenols are natural products widely distributed in seaweed . These compounds are isolated and tested for their biological activities .
    • Results : Many of these natural bromophenols showed important biological activities . For instance, some isolated bromophenols showed anti-cancer activity .

Safety And Hazards

4-Amino-3-bromophenol is harmful if swallowed and may cause an allergic skin reaction . It is recommended to use personal protective equipment/face protection, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

4-amino-3-bromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c7-5-3-4(9)1-2-6(5)8/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRZAMLWKLMYLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10577258
Record name 4-Amino-3-bromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-bromophenol

CAS RN

74440-80-5
Record name 4-Amino-3-bromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-3-bromophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
L Wang, H Xu, J Lu, JM Chovelon, Y Ji - Water Research, 2022 - Elsevier
… of 4-amino-3-bromophenol, 2-amino-5-bromophenol, 2-bromoaniline, and 4-bromoaniline standards. 4-Amino-3-bromophenol … as compared to 4-amino-3-bromophenol (photolysis rate …
Number of citations: 1 www.sciencedirect.com
HG Bray, SP James, WV Thorpe - Biochemical Journal, 1958 - ncbi.nlm.nih.gov
METHODS Animals, diet and dosage. Doe rabbits (2-3 kg. body wt.) were maintained as described by Bray, Ryman & Thorpe (1947). Compounds were administered by stomach tube …
Number of citations: 22 www.ncbi.nlm.nih.gov
P Hazarika, D Kalita, S Sarmah, R Borah, NS Islam - Polyhedron, 2006 - Elsevier
Two new dinuclear oxo-bridged peroxo complexes of tungsten with coordinated dipeptides of the type, Na 2 [W 2 O 3 (O 2 ) 4 (glycyl-glycine) 2 ]·3H 2 O (1) and Na 2 [W 2 O 3 (O 2 ) 4 (…
Number of citations: 30 www.sciencedirect.com
JJ Boruah, SP Das, R Borah, SR Gogoi, NS Islam - Polyhedron, 2013 - Elsevier
A polymer supported peroxomolybdate(VI) compound of the type [MoO 2 (O 2 )(CN) 2 ]–PAN [PAN=poly(acrylonitrile)] (PANMo) was obtained by reacting H 2 MoO 4 with 30% H 2 O 2 …
Number of citations: 42 www.sciencedirect.com
VA Verma, L Wang, SS Labadie, J Liang… - Journal of Medicinal …, 2022 - ACS Publications
The dramatic increase in the prevalence of multi-drug resistant Gram-negative bacterial infections and the simultaneous lack of new classes of antibiotics is projected to result in …
Number of citations: 9 pubs.acs.org
富田眞雄, 冨士谷憲徳 - YAKUGAKU ZASSHI, 1956 - jstage.jst.go.jp
Demethylation of 2-bromoanisic acid (I) or its methyl ester with hydrobromic acid in glacial acetic acid results in the formation of 3-bromophenol, indicating that the decarboxylation takes …
Number of citations: 3 www.jstage.jst.go.jp

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